molecular formula C22H15N3O2S B2945018 N-(2-methyl-3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzofuran-2-carboxamide CAS No. 1207046-85-2

N-(2-methyl-3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzofuran-2-carboxamide

Cat. No.: B2945018
CAS No.: 1207046-85-2
M. Wt: 385.44
InChI Key: HUROIROKHSVVGE-UHFFFAOYSA-N
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Description

N-(2-methyl-3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzofuran-2-carboxamide is a complex organic compound that belongs to the class of benzofuran derivatives. This compound features a benzofuran core substituted with a thiazolo[5,4-b]pyridine moiety and a methyl group on the phenyl ring. Due to its intricate structure, it has garnered interest in various scientific fields, including chemistry, biology, and medicine.

Mechanism of Action

Target of Action

The primary target of this compound is the Phosphoinositide 3-Kinase (PI3K) . PI3K is a family of enzymes involved in cellular functions such as cell growth, proliferation, differentiation, motility, survival and intracellular trafficking, which makes it a significant target in the development of pharmaceutical drugs .

Mode of Action

The compound interacts with its target, PI3K, by forming a strong charged interaction with a specific amino acid, Lys802, in PI3Kα . This interaction is facilitated by the compound’s electron-deficient aryl group, which results in a more acidic sulfonamide NH proton .

Biochemical Pathways

The compound’s interaction with PI3K affects the PI3K/AKT/mTOR pathway , a critical cell signaling pathway involved in cell cycle regulation, apoptosis, and autophagy . By inhibiting PI3K, the compound can disrupt this pathway, potentially leading to effects such as slowed cell growth or induced cell death .

Pharmacokinetics

Thiazole derivatives, which this compound is a part of, are known to be slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents . These properties could influence the compound’s bioavailability and distribution within the body.

Result of Action

The inhibition of PI3K by this compound can lead to a variety of cellular effects, depending on the specific cellular context. These effects could include slowed cell growth, induced cell death, or other changes in cell behavior . The exact effects would likely depend on factors such as the specific cell type and the presence of other signaling molecules.

Action Environment

The action of this compound can be influenced by various environmental factors. For example, the compound’s solubility properties could affect its distribution within the body and its ability to reach its target cells . Additionally, factors such as pH and the presence of other molecules could potentially influence the compound’s stability and efficacy .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(2-methyl-3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzofuran-2-carboxamide typically involves multiple steps, starting with the construction of the thiazolo[5,4-b]pyridine core. This can be achieved through the cyclization of appropriate precursors, such as pyridin-2-amine and furan-2-carbonyl chloride, followed by subsequent reactions to introduce the benzofuran and methyl groups[_{{{CITATION{{{_1{Synthesis and Some Properties of 2-(Furan-2-yl)[1,3]thiazolo4,5-b ....

Industrial Production Methods: In an industrial setting, the synthesis of this compound would likely involve large-scale reactions with optimized conditions to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis platforms may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions[_{{{CITATION{{{_1{Synthesis and Some Properties of 2-(Furan-2-yl)[1,3]thiazolo4,5-b ....

Common Reagents and Conditions:

  • Oxidation: Potassium ferricyanide in an alkaline medium[_{{{CITATION{{{_1{Synthesis and Some Properties of 2-(Furan-2-yl)[1,3]thiazolo4,5-b ....

  • Reduction: Various reducing agents, depending on the specific functional groups present.

  • Substitution: Reagents like P2S5 in anhydrous toluene for thiazole formation[_{{{CITATION{{{_1{Synthesis and Some Properties of 2-(Furan-2-yl)[1,3]thiazolo4,5-b ....

Major Products Formed:

  • Oxidation reactions may yield oxidized derivatives of the benzofuran core.

  • Reduction reactions can produce reduced forms of the compound.

Scientific Research Applications

Chemistry: This compound is used as a building block in the synthesis of more complex molecules, particularly in the development of new pharmaceuticals and materials.

Biology: It has been studied for its potential biological activities, including its role as a kinase inhibitor, which could be useful in cancer research.

Medicine: Due to its biological activity, it is being explored for its therapeutic potential in treating various diseases, including inflammatory and autoimmune disorders.

Industry: Its unique chemical properties make it valuable in the development of new chemical processes and products.

Comparison with Similar Compounds

  • Thiazolo[4,5-b]pyridine derivatives

  • Benzofuran derivatives

  • Other phenyl-substituted thiazoles

Uniqueness: N-(2-methyl-3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzofuran-2-carboxamide stands out due to its unique combination of structural features, which contribute to its distinct chemical and biological properties compared to other similar compounds.

This compound's intricate structure and diverse applications make it a fascinating subject of study in various scientific fields. Its potential in drug development and industrial applications continues to drive research and innovation.

Would you like more information on any specific aspect of this compound?

Properties

IUPAC Name

N-[2-methyl-3-([1,3]thiazolo[5,4-b]pyridin-2-yl)phenyl]-1-benzofuran-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H15N3O2S/c1-13-15(21-25-17-9-5-11-23-22(17)28-21)7-4-8-16(13)24-20(26)19-12-14-6-2-3-10-18(14)27-19/h2-12H,1H3,(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HUROIROKHSVVGE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC=C1NC(=O)C2=CC3=CC=CC=C3O2)C4=NC5=C(S4)N=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H15N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

385.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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